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Compound of Interest

Compound Name: Arsenic(III) telluride

Cat. No.: B15129674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Arsenic telluride (As₂Te₃) is a chalcogenide semiconductor that has been explored for its

potential in electronic and optoelectronic applications. Its properties as a semiconductor

suggest its utility in infrared (IR) photodetection. These application notes provide an overview

of the synthesis, fabrication, and fundamental principles of utilizing arsenic telluride in infrared

photodetectors, based on available foundational research. It is important to note that while the

photoconductive properties of As₂Te₃ have been established, its development into high-

performance, state-of-the-art infrared photodetectors is not as extensively documented as

other telluride-based materials like HgCdTe or Sb₂Te₃.

Data Presentation
Quantitative data on the performance of dedicated As₂Te₃ infrared photodetectors is limited in

recent literature. The following table summarizes key material and photoconductive properties

derived from foundational studies of amorphous arsenic telluride films.
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Parameter Value Conditions Reference

Optical Gap 0.95 - 0.98 eV
Amorphous As₂Te₃

films
[1]

Conductivity Gap 0.8 eV
Amorphous As₂Te₃

films
[1]

Conductivity
Form: σ = σ₀ exp(-

ΔE/kT)

Temperature range:

200 - 400 K
[1]

σ₀ = 600 Ω⁻¹cm⁻¹ [1]

ΔE = 0.4 eV [1]

Carrier Lifetime < 50 nsec Room Temperature [1]

Carrier Mobility
0.3 - 5 cm²/V·sec

(estimated)

Amorphous As₂Te₃

films
[1]

Experimental Protocols
Protocol 1: Synthesis of Amorphous Arsenic Telluride
Thin Films by Vapor Condensation
This protocol is based on the methodology for preparing amorphous As₂Te₃ films for

fundamental property studies.[1]

1. Materials and Equipment:

High-purity elemental arsenic (As) and tellurium (Te)
Quartz ampoule
High-vacuum evaporation system
Substrate material (e.g., cooled glass or silicon)
Substrate holder with cooling capabilities
Furnace for source material evaporation

2. Procedure:
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Stoichiometric amounts of high-purity arsenic and tellurium are sealed in a quartz ampoule
under high vacuum.
The ampoule is heated to synthesize the As₂Te₃ compound.
The synthesized As₂Te₃ is used as the source material in a high-vacuum evaporation
system.
The substrate is mounted on a cooled holder within the evaporation chamber. The substrate
temperature is a critical parameter for ensuring an amorphous film.
The As₂Te₃ source is heated in a crucible until it evaporates.
The vaporized As₂Te₃ condenses on the cooled substrate, forming a thin amorphous film.
The thickness of the film can be monitored in-situ using a quartz crystal microbalance.
After deposition, the film is allowed to return to room temperature under vacuum.

Protocol 2: Synthesis of Arsenic Telluride Films by
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This protocol describes a method for synthesizing arsenic telluride films using a plasma-based

approach.[2]

1. Materials and Equipment:

Elemental arsenic (As) and tellurium (Te) as precursors
PECVD reactor with a radio-frequency (RF) power source (e.g., 40 MHz)
Argon (Ar) gas supply
Vacuum system capable of maintaining low pressure (e.g., 0.1 Torr)
Substrate material
Precursor heating and delivery system

2. Procedure:

The elemental arsenic and tellurium precursors are placed in separate containers within the
PECVD system, each with independent temperature control.
The substrate is placed in the deposition chamber.
The chamber is evacuated to a base pressure.
Argon gas is introduced into the chamber to a working pressure of approximately 0.1 Torr.
An RF plasma is generated in the argon gas.
The arsenic and tellurium precursors are heated to generate vapor, which is then introduced
into the plasma discharge.
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The plasma environment facilitates the reaction and deposition of an arsenic telluride film on
the substrate.
The physico-chemical properties of the film can be controlled by adjusting parameters such
as RF power, precursor temperatures, and gas flow rates.

Protocol 3: Characterization of Photoconductivity
This protocol outlines the fundamental measurements to characterize the photoresponse of an

As₂Te₃ film.

1. Materials and Equipment:

As₂Te₃ film on an insulating substrate
Probe station with electrical probes
Source measure unit (SMU)
Light source with variable wavelength and intensity (e.g., monochromator with a lamp or
lasers)
Optical power meter
Oscilloscope for transient measurements

2. Procedure for Steady-State Photoconductivity:

Electrical contacts are made to the As₂Te₃ film in a coplanar configuration.
The dark current is measured by applying a bias voltage across the contacts using the SMU
and recording the current without illumination.
The film is illuminated with a known wavelength and intensity of light.
The current under illumination (photocurrent + dark current) is measured at the same bias
voltage.
The photocurrent is calculated by subtracting the dark current from the total current under
illumination.
This measurement is repeated for different light intensities and wavelengths to determine the
spectral response.

3. Procedure for Transient Photoconductivity:

The As₂Te₃ film is connected to a voltage source and a series resistor.
The voltage across the series resistor is monitored with an oscilloscope.
A pulsed light source is used to illuminate the film.
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The rise and fall times of the photocurrent are measured from the oscilloscope trace, which
correspond to the response speed of the material.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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